molecular formula C16H22N2 B15293126 1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine

1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine

Katalognummer: B15293126
Molekulargewicht: 242.36 g/mol
InChI-Schlüssel: SHUCDXXXFCPPEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-bicyclo[111]pent-1-yl-piperazine is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine typically involves the following steps:

    Formation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [1.1.1]propellane intermediate, which is then subjected to various reactions to form the desired bicyclo[1.1.1]pentane structure.

    Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the bicyclo[1.1.1]pentane core reacts with piperazine derivatives.

    Benzylation: The final step involves the benzylation of the piperazine nitrogen using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a building block in polymer chemistry.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity. The piperazine moiety can interact with various biological pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-amine: Similar structure but with an amine group instead of piperazine.

    1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-alcohol: Contains an alcohol group instead of piperazine.

    1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-ketone: Features a ketone group in place of piperazine.

Uniqueness

1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine is unique due to its combination of the bicyclo[1.1.1]pentane core and piperazine moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C16H22N2

Molekulargewicht

242.36 g/mol

IUPAC-Name

1-benzyl-4-(1-bicyclo[1.1.1]pentanyl)piperazine

InChI

InChI=1S/C16H22N2/c1-2-4-14(5-3-1)13-17-6-8-18(9-7-17)16-10-15(11-16)12-16/h1-5,15H,6-13H2

InChI-Schlüssel

SHUCDXXXFCPPEN-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=CC=CC=C2)C34CC(C3)C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.